2-cyclohexyl-1H-imidazole

Medicinal Chemistry Neuropeptide Y Y5 Antagonist Pharmacokinetics

2-Cyclohexyl-1H-imidazole is the non-interchangeable precursor for high-value derivatives. Its saturated cyclohexyl group imparts distinct lipophilicity (LogP ~2.46) and topology critical for disrupting π-π stacking in GPCR-targeted drug candidates (e.g., NPY Y5 antagonists with Ki = 3 nM). It is also the definitive building block for the strongly electron-donating NHC ligand ICy, enabling advanced organometallic catalysis unattainable with aryl analogs. Substituent substitution risks catastrophic performance failure in downstream receptor selectivity, pharmacokinetics, or catalytic activity.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 14085-43-9
Cat. No. B3101992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-1H-imidazole
CAS14085-43-9
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=CN2
InChIInChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2,(H,10,11)
InChIKeyUHMINCSUEKRNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-1H-imidazole (CAS 14085-43-9): Technical Baseline and Procurement Context


2-Cyclohexyl-1H-imidazole is a heterocyclic building block characterized by a cyclohexyl substituent at the 2-position of the imidazole ring [1]. This saturated, bulky alicyclic group imparts distinct physicochemical properties, including increased lipophilicity (calculated LogP ~2.46) and a non-planar topology compared to its aryl-substituted analogs . The compound itself is rarely the final active ingredient; instead, its procurement value is derived almost exclusively from its role as a critical precursor. It serves as the foundational scaffold for two major classes of high-value derivatives: potent, selective drug candidates (e.g., Neuropeptide Y5 receptor antagonists) and N-heterocyclic carbene (NHC) ligands (e.g., ICy) used in advanced organometallic catalysis [2][3]. Consequently, its selection is not based on its standalone activity but on its unique ability to confer specific pharmacological or catalytic properties that are unattainable with other imidazole building blocks.

Why Substitution of 2-Cyclohexyl-1H-imidazole for a Generic Imidazole Fails: A Procurement-Specific Rationale


The substitution of 2-cyclohexyl-1H-imidazole with a simpler or aryl-substituted imidazole analog (e.g., 2-phenylimidazole) is a high-risk proposition that can catastrophically alter the performance of downstream products . The cyclohexyl group is not an inert placeholder. In medicinal chemistry, the saturated, lipophilic cyclohexyl ring is a proven strategy to disrupt π-π stacking interactions with aromatic residues in biological targets, leading to profound changes in receptor selectivity and pharmacokinetics [1]. In catalysis, this moiety is the direct precursor to 1,3-dicyclohexylimidazol-2-ylidene (ICy), a strongly electron-donating NHC ligand [2]. The steric and electronic profile of ICy is fundamentally different from aryl-substituted NHCs like IMes, directly dictating the stability, geometry, and catalytic activity of the resulting metal complexes [3]. Attempting a generic substitution introduces an uncontrolled variable that compromises the structure-activity or structure-property relationships established in the literature. The following evidence quantifies precisely why this specific cyclohexyl-containing building block is non-interchangeable.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Cyclohexyl-1H-imidazole in Key Applications


Medicinal Chemistry: Enhanced Oral Bioavailability (F) and Reduced hERG Liability via 2-Cyclohexyl Substitution

In the development of Neuropeptide Y5 (NPY5) receptor antagonists for obesity, the systematic replacement of a 2-aryl substituent with a 2-cyclohexyl group on the imidazole core resulted in a dramatic improvement in both pharmacokinetic profile and cardiac safety profile [1]. A lead compound from the series (Compound 20) demonstrated a bioavailability (F) of 36% and only 6% inhibition of the hERG potassium channel at a concentration of 3 µM, representing a significant advancement over the initial 2,4-diarylimidazole leads.

Medicinal Chemistry Neuropeptide Y Y5 Antagonist Pharmacokinetics hERG Liability

Medicinal Chemistry: Achievement of Nanomolar Potency and High Selectivity at the NPY5 Receptor

Further optimization of the 2-cyclohexyl-4-phenyl-1H-imidazole series yielded compound 20, which exhibited a high binding affinity for the Neuropeptide Y5 (NPY5) receptor with a Ki of 3 nM [1]. The structural modifications built upon the 2-cyclohexyl scaffold were crucial for achieving both this high potency and the improved safety profile described in the previous evidence item.

Medicinal Chemistry Neuropeptide Y Y5 Antagonist Receptor Binding Selectivity

Organometallic Catalysis: Induction of Catalytic Activity via ICy Ligand Coordination

The N-heterocyclic carbene (NHC) ligand 1,3-dicyclohexylimidazol-2-ylidene (ICy), which is directly derived from 2-cyclohexyl-1H-imidazole, is not merely a spectator ligand. Its coordination to Rh nanoclusters on a ceria support (ICy-r-Cr0.19Rh0.06CeOz) acts as a 'coordination-induced trigger' that activates the catalyst for the 1,4-arylation of cyclohexenone with phenylboronic acid [1]. The unmodified r-Cr0.19Rh0.06CeOz surface is completely inactive for this transformation, demonstrating that the ICy ligand is essential for catalysis.

Organometallic Chemistry Heterogeneous Catalysis NHC Ligands C-C Coupling

Nanocatalysis: High Chemoselectivity in H/D Exchange Reactions with Ni@ICy Nanoparticles

Nickel nanoparticles (NPs) stabilized by NHC ligands were synthesized and tested for their ability to catalyze H/D exchange. While Ni NPs stabilized by ICy and IMes ligands had the same size, they exhibited different reactivities [1]. The Ni@ICy system demonstrated high chemoselectivity in H/D exchange on pharmaceutically relevant heterocycles, specifically avoiding the formation of undesired reduced side-products, a common issue with other catalysts. This contrasts with the reactivity of Ni@IMes, which showed different H/D exchange patterns (e.g., full deuteration of ortho positions on phenyl substituents).

Nanocatalysis H/D Exchange NHC Ligands Chemoselectivity

Validated Application Scenarios for 2-Cyclohexyl-1H-imidazole in Scientific Research


Lead Optimization in GPCR Drug Discovery (Specifically NPY5 Antagonists)

This scenario is ideal for medicinal chemistry teams seeking to optimize a lead series targeting G-protein coupled receptors (GPCRs), particularly the Neuropeptide Y5 receptor. The evidence confirms that employing the 2-cyclohexyl-1H-imidazole core can lead to compounds with low nanomolar binding affinity (Ki = 3 nM) and, critically, a superior preclinical profile characterized by improved oral bioavailability (F = 36%) and a clean cardiac safety signal (minimal hERG inhibition) [1]. This is a direct, evidence-based pathway for addressing common developability hurdles encountered with diaryl-based imidazole leads.

Synthesis of Strongly Electron-Donating NHC Ligands for Base Metal and Precious Metal Catalysis

This compound is the definitive precursor for synthesizing the N-heterocyclic carbene ligand 1,3-dicyclohexylimidazol-2-ylidene (ICy). ICy is a strongly electron-donating ligand used to stabilize metal centers in low oxidation states and to enhance catalytic activity in a wide range of transformations [2]. The evidence highlights its utility in forming well-defined Ni(0) complexes for thermochemical studies and as a critical component in creating active, supported Rh catalysts where the ligand's presence is the sole trigger for activity [3]. Researchers developing new catalysts for cross-coupling, hydrogenation, or other transformations should procure this compound to access the unique electronic and steric properties of ICy.

Development of Chemoselective Nanocatalysts for Isotopic Labeling

For researchers in chemical biology, pharmaceutical development, or mechanistic studies requiring selective deuterium or tritium incorporation, this compound is a key building block. The evidence shows that Ni nanoparticles stabilized by the ICy ligand (derived from 2-cyclohexyl-1H-imidazole) exhibit a high degree of chemoselectivity in H/D exchange reactions on nitrogen-containing heterocycles, crucially avoiding undesired reduction side-products that plague other catalytic systems [4]. This specific selectivity profile is a direct consequence of the ligand structure, making this precursor indispensable for synthesizing catalysts that enable clean, predictable isotopic labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclohexyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.